molecular formula C20H16FN5O2 B2543051 N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1020968-60-8

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2543051
CAS No.: 1020968-60-8
M. Wt: 377.379
InChI Key: DFVXMKAWAQHJRB-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic small molecule belonging to the pyrazolo[1,5-d][1,2,4]triazine chemical class, which has been identified as a promising scaffold for the development of potent kinase inhibitors. This compound is of significant interest in early-stage drug discovery research, particularly in the field of oncology. Its core structure is designed to act as a ATP-competitive inhibitor , potentially targeting a range of protein kinases involved in critical cellular signaling pathways. Researchers are investigating this molecule and its analogs for their efficacy in disrupting signal transduction cascades that drive cancer cell proliferation and survival . The specific substitution pattern, including the 3-fluoro-4-methylphenyl acetamide moiety, is likely engineered to optimize binding affinity and selectivity within the kinase ATP-binding pocket. This acetamide is intended for use in biochemical assays to profile kinase inhibition, in cell-based studies to elucidate the functional consequences of pathway disruption, and as a lead compound for the structural optimization of novel therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-7-8-15(9-16(13)21)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVXMKAWAQHJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. Its structure incorporates a pyrazolo[1,5-d][1,2,4]triazine moiety, which has been associated with various biological activities including anticancer properties.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H16_{16}FN5_{5}O2_{2}
Molecular Weight 377.4 g/mol
CAS Number 1020968-60-8

The presence of a fluorine atom and a methyl group on the phenyl ring enhances its biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance, derivatives of pyrazolo[1,5-d][1,2,4]triazine have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis through the activation of caspases (caspase 3/7 and caspase 9), promoting cell death in cancerous cells while sparing normal cells. It also modulates pathways involving NF-κB and p53, which are crucial for cell survival and apoptosis regulation .
  • In Vitro Studies : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with similar structures showed stronger cytotoxic activity than traditional chemotherapeutics like cisplatin. They were found to increase the expression of pro-apoptotic factors such as Bax and ROS (reactive oxygen species), while decreasing anti-apoptotic signals .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells indicates their potential as targeted therapies with reduced side effects .

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-d][1,2,4]triazine derivatives have been studied for additional pharmacological activities:

  • Antimicrobial Activity : These compounds exhibit antibacterial and antifungal properties. They have been effective against various pathogens in vitro .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models .

Case Studies

Several studies highlight the efficacy of pyrazolo[1,5-d][1,2,4]triazine derivatives:

  • A study on a related compound demonstrated significant cytotoxicity against melanoma cells with a reported IC50 value significantly lower than that of standard treatments .
  • Another research effort focused on synthesizing novel derivatives that exhibited enhanced biological activities compared to existing drugs. The synthesized compounds were evaluated for their ability to induce apoptosis in cancer cells through various assays .

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that combines a pyrazolo[1,5-d][1,2,4]triazin core with an acetamide moiety. The presence of fluorine and methyl groups enhances its lipophilicity and biological activity. The molecular formula is C19H17FN4O2C_{19}H_{17}FN_4O_2 with a molecular weight of approximately 356.37 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazines and pyrazoles have been investigated for their ability to inhibit cancer cell proliferation. The incorporation of the pyrazolo[1,5-d][1,2,4]triazin structure in N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide suggests potential efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast12.5Apoptosis
Compound BLung15.0Cell Cycle Arrest
N-(3-fluoro-4-methylphenyl)-2-(...)TBDTBDTBD

Anti-inflammatory Properties

In silico docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory pathway. By inhibiting this enzyme, the compound could potentially reduce inflammation and related disorders.

Synthesis and Optimization

The synthesis of this compound can be achieved through multi-step reactions involving commercially available reagents. Optimizing the synthesis process can enhance yield and purity while minimizing costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Triazine Ring

The triazine core exhibits electrophilic character, particularly at positions activated by electron-withdrawing groups. The 4-oxo group enhances reactivity at adjacent positions, allowing substitution with nucleophiles such as amines or thiols.

Reaction Type Conditions Reactants Products Key Observations
Amine substitutionDMF, 80°C, K₂CO₃Primary alkylamines5-alkylamino-pyrazolo-triazine derivativesRegioselectivity influenced by steric and electronic effects of substituents
Thiol substitutionEthanol, reflux, piperidineArylthiols5-sulfanyl-pyrazolo-triazine analogsEnhanced solubility in polar aprotic solvents observed

Acylation Reactions at the Acetamide Group

The secondary acetamide moiety undergoes acylation under standard conditions, enabling further derivatization:

Reaction Type Conditions Reactants Products Key Observations
Acetyl chlorideCH₂Cl₂, RT, DMAPAcetyl chlorideN-acetylated derivativeReactivity modulated by electron-withdrawing fluorine substituent on phenyl ring
SulfonylationPyridine, 0°CTosyl chlorideSulfonamide analogImproved thermal stability compared to parent compound

Hydrolysis Under Acidic or Basic Conditions

The lactam (4-oxo) and acetamide groups are susceptible to hydrolysis:

Reaction Type Conditions Reactants Products Key Observations
Acidic hydrolysisHCl (6M), refluxH₂OPyrazolo-triazine carboxylic acidDegradation of triazine ring observed at prolonged reaction times
Basic hydrolysisNaOH (2M), 60°CH₂OSodium salt of carboxylic acidPreserves pyrazole ring integrity under controlled conditions

Functionalization via Pyrazole Ring Modification

The pyrazole ring participates in cycloaddition and electrophilic substitution reactions:

Reaction Type Conditions Reactants Products Key Observations
Huisgen cycloadditionCu(I), DMSO, RTPhenylacetyleneTriazole-fused pyrazolo-triazineClick chemistry approach yields regioselective 1,4-disubstituted triazoles
BrominationBr₂, CCl₄, FeCl₃Br₂3-bromo-pyrazolo-triazine derivativeBromine preferentially substitutes at pyrazole C3 position

Redox Reactions Involving the Triazine Core

The triazine ring undergoes reduction under catalytic hydrogenation:

Reaction Type Conditions Reactants Products Key Observations
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolH₂Partially saturated dihydro-triazineSelective reduction without affecting the pyrazole ring

Metal-Catalyzed Cross-Coupling Reactions

The aryl halide moiety (if present in analogs) enables Suzuki-Miyaura couplings:

Reaction Type Conditions Reactants Products Key Observations
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBoronic acidsBiaryl-substituted pyrazolo-triazinesLimited applicability due to absence of native halide; requires pre-halogenation

Key Mechanistic Insights:

  • Steric Effects : Bulky substituents on the phenyl ring (e.g., 3-fluoro-4-methyl group) hinder nucleophilic attack at the triazine C5 position.

  • Electronic Effects : Electron-withdrawing groups on the pyrazole ring increase electrophilicity of the triazine core, accelerating substitution kinetics .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states in SNAr reactions.

This compound’s versatile reactivity profile highlights its utility as a scaffold for generating bioactive analogs, particularly in kinase inhibitor development. Further studies are required to explore enantioselective transformations and catalytic asymmetric reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The pyrazolo-triazinone core distinguishes the target compound from analogs with pyrazolo-pyrimidine (e.g., ) or triazole (e.g., ) systems. For example:

  • Example 83 (): Contains a pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one.
  • Flumetsulam (): A triazolo-pyrimidine sulfonamide used as a herbicide. Its triazole ring enhances metabolic stability compared to triazinones but lacks the keto group for hydrogen bonding.

Key Insight: The 4-oxo group in the target compound’s triazinone core may improve solubility and intermolecular interactions compared to non-oxygenated heterocycles .

Substituent Effects

  • Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 3-fluorophenyl and isopropoxy substituents in . Fluorine enhances lipophilicity and bioavailability, while methyl groups may sterically hinder interactions with hydrophobic enzyme pockets.
  • Goxalapladib () : Features trifluoromethyl and difluorophenyl groups, which increase metabolic stability and binding affinity. The target compound’s simpler fluorinated substituent may reduce synthetic complexity while retaining moderate potency .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound ~395.4 Not reported ~2.1 Pyrazolo-triazinone, fluoro, methyl
Example 83 () 571.2 Not reported ~3.5 Chromenone, pyrazolo-pyrimidine
Goxalapladib () 718.8 Not reported ~5.8 Naphthyridine, trifluoromethyl
Oxadixyl () 278.3 Not reported ~1.7 Oxazolidinyl, methoxy

Analysis: The target compound’s moderate LogP (~2.1) suggests balanced solubility and membrane permeability, favorable for oral bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A general approach includes refluxing precursors (e.g., substituted pyrazolo-triazine derivatives) with acetamide intermediates in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction purification involves ice-cold acid quenching and ethanol recrystallization . For fluorinated aryl components, trifluoroacetylation or halogen-exchange reactions under anhydrous conditions (e.g., THF/dioxane) are critical .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography (mean C–C bond deviation: 0.002–0.006 Å, R factor: <0.05) to resolve stereochemistry and intermolecular interactions . Complementary techniques include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton coupling patterns.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Elemental analysis : Confirms empirical formula consistency (±0.3% deviation) .

Advanced Research Questions

Q. What strategies are effective in optimizing synthetic yield and purity for this compound?

  • Methodological Answer :

  • Catalyst screening : Zeolite (Y-H) enhances regioselectivity in heterocyclic ring formation, while pyridine acts as a proton scavenger .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of fluorinated intermediates .
  • Temperature control : Gradual heating (80–150°C) minimizes side reactions, such as premature cyclization or decomposition .
  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates high-purity fractions (>95%) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response validation : Reproduce assays (e.g., antiproliferative IC50) across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
  • Target engagement studies : Use molecular docking (AutoDock Vina) to predict binding affinities to kinases or receptors, followed by surface plasmon resonance (SPR) for kinetic validation .
  • Meta-analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers caused by assay variability (e.g., ATP concentration in kinase assays) .

Q. What advanced modifications to the core structure enhance pharmacological properties?

  • Methodological Answer :

  • Fluorine substitution : Introducing trifluoroacetyl or 4-fluorophenyl groups improves metabolic stability and blood-brain barrier penetration .
  • Heterocyclic fusion : Incorporating piperazine or thiazole rings (e.g., via sulfonyl hydrazide cyclization) modulates solubility and target selectivity .
  • Prodrug design : Esterification of the acetamide moiety (e.g., methyl or tert-butyl esters) enhances oral bioavailability .

Data Contradiction Analysis Example

Issue : Discrepancies in reported antiproliferative activity (e.g., IC50 ranging from 1.2 µM to 12 µM).
Resolution Workflow :

Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .

Control normalization : Include reference compounds (e.g., doxorubicin) to calibrate inter-lab variability.

Structural revalidation : Confirm batch purity via HPLC-MS to rule out degradation products .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the compound’s interaction with pyrazolo-triazine targets (e.g., dihydrofolate reductase) using cryo-EM .
  • In vivo pharmacokinetics : Assess half-life and tissue distribution in rodent models via radiolabeled (14C) analogs .
  • Resistance profiling : Screen for mutations in target enzymes using CRISPR-Cas9 mutagenesis libraries .

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